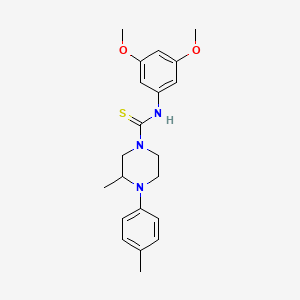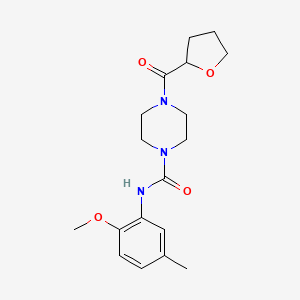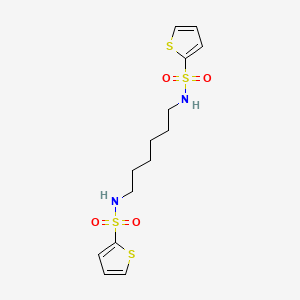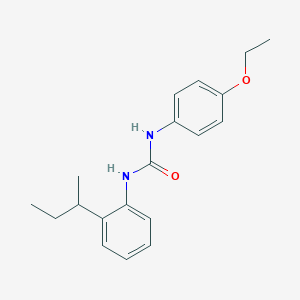![molecular formula C26H27N5O3S B4120843 N-(4-methoxyphenyl)-2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-4-quinazolinamine](/img/structure/B4120843.png)
N-(4-methoxyphenyl)-2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-4-quinazolinamine
Overview
Description
Synthesis Analysis
The synthesis of related quinazolinamine compounds involves several steps, including the preparation of quinazolinone derivatives through cyclization reactions and their further functionalization. For instance, compounds structurally similar to N-(4-methoxyphenyl)-2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-4-quinazolinamine have been synthesized by reactions involving key intermediates like anthranilonitrile and secondary amines, leading to various quinazoline and quinazolinone derivatives through processes such as nitrosation, cyclization, and sulfonation (Gescher et al., 1977).
Molecular Structure Analysis
Molecular structure analysis, including crystal structure studies and density functional theory (DFT) calculations, has been performed on similar compounds to understand their conformation, electronic properties, and reactive sites. For example, studies on 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives have revealed insights into their molecular geometry, intermolecular hydrogen bonding, and Hirshfeld surface analysis, highlighting the significant contributions of hydrogen interactions to their stability and reactivity (Kumara et al., 2017).
Chemical Reactions and Properties
The chemical behavior of this compound is influenced by its functional groups. The presence of the sulfonyl group, for example, can facilitate various reactions, including sulfonation and amidation, which are critical in the synthesis of sulfonamide derivatives. The piperazine ring is known for its nucleophilic properties, participating in reactions with electrophiles to form new bonds. Similar mechanisms have been observed in the synthesis of quinazoline derivatives containing sulfonyl and piperazinyl groups (Acharyulu et al., 2010).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O3S/c1-19-7-13-22(14-8-19)35(32,33)31-17-15-30(16-18-31)26-28-24-6-4-3-5-23(24)25(29-26)27-20-9-11-21(34-2)12-10-20/h3-14H,15-18H2,1-2H3,(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLJHBKAFRIILX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4C(=N3)NC5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-1-adamantyl-2-[2-(3-methyl-4-nitrophenoxy)propanoyl]hydrazinecarboxamide](/img/structure/B4120782.png)
![methyl 2-({[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4120786.png)

![2-{[2-(4-methylphenyl)cyclopropyl]carbonyl}-N-(3-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4120795.png)

![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4120823.png)


![N-(4-bromo-2-chlorophenyl)-N'-[1-(4-pyridinyl)ethyl]thiourea](/img/structure/B4120848.png)
![methyl {4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4120854.png)
![2-({N-(2-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B4120863.png)
![7-({(2-hydroxyethyl)[4-(methylthio)benzyl]amino}methyl)-4-methyl-2H-chromen-2-one](/img/structure/B4120864.png)
![4-[(3-methylphenyl)amino]-2-(4-morpholinyl)-4-oxobutanoic acid](/img/structure/B4120867.png)